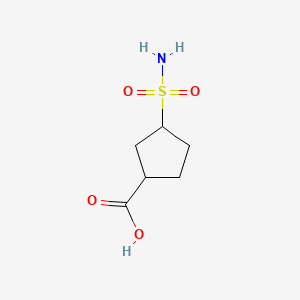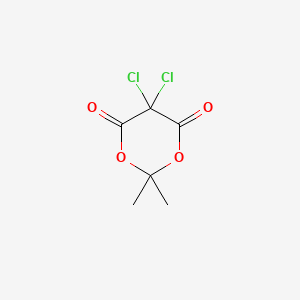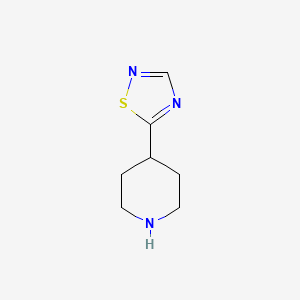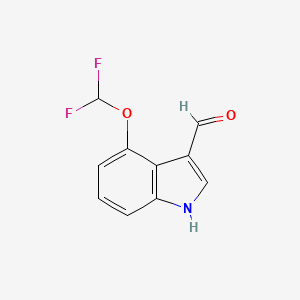
3-Sulfamoylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Sulfamoylcyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a sulfamoyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfamoylcyclopentane-1-carboxylic acid typically involves the following steps:
Formation of Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.
Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using reagents such as sulfamoyl chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of high-throughput reactors.
Análisis De Reacciones Químicas
Types of Reactions
3-Sulfamoylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
3-Sulfamoylcyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Sulfamoylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane-1-carboxylic acid: Lacks the sulfamoyl group, making it less reactive in certain chemical reactions.
3-Sulfamoylcyclohexane-1-carboxylic acid: Contains a cyclohexane ring instead of a cyclopentane ring, leading to different steric and electronic properties.
Uniqueness
3-Sulfamoylcyclopentane-1-carboxylic acid is unique due to the presence of both a sulfamoyl group and a carboxylic acid group on a cyclopentane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H11NO4S |
|---|---|
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
3-sulfamoylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO4S/c7-12(10,11)5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H,8,9)(H2,7,10,11) |
Clave InChI |
JVRXHHMTEDGWPH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1C(=O)O)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol](/img/structure/B13468652.png)


![methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13468665.png)
![4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid hydrochloride](/img/structure/B13468668.png)
![[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B13468685.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13468686.png)


![tert-butyl4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B13468691.png)


![2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine](/img/structure/B13468729.png)

